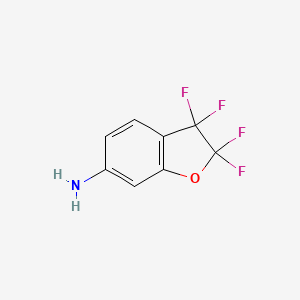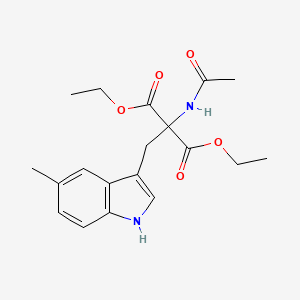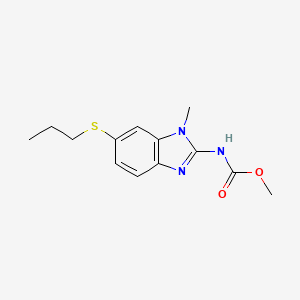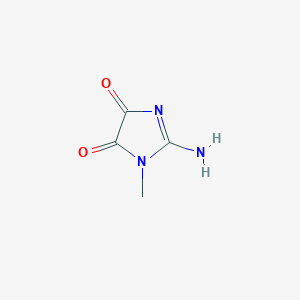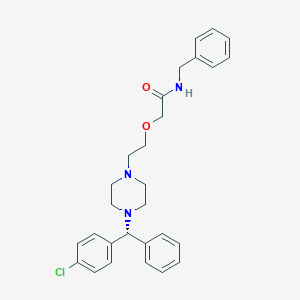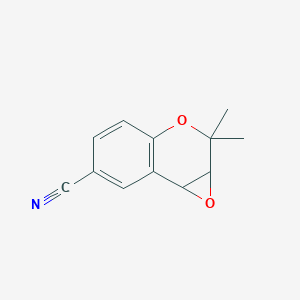
2,2-Dimethyl-3,4-epoxy-6-cyanochroman
Übersicht
Beschreibung
2,2-Dimethyl-3,4-epoxy-6-cyanochroman, also known as DMECC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of chroman derivatives and is a chiral molecule with two enantiomers. DMECC is synthesized using various methods, and its mechanism of action involves the modulation of neurotransmitter receptors.
Wissenschaftliche Forschungsanwendungen
Crystal Growth and Characterization
2,2-Dimethyl-3,4-epoxy-6-cyanochroman has been studied for its applications in crystal growth and characterization. It has been used to grow chiral organic nonlinear optical materials into single crystals. These materials are significant for their ability to exhibit second harmonic generation, a key property in nonlinear optics (Hild et al., 1998).
Microbial Stereoselective Epoxidation
Research has been conducted on the microbial stereoselective epoxidation of 2,2-dimethyl-6-cyano-3-chromene. Microorganisms are studied for their ability to produce enantiomerically pure products, which have applications in pharmaceutical synthesis, such as the production of antihypertensive agents (Woroniecki et al., 1993).
Enantioselective Epoxidation
There is significant research on the enantioselective epoxidation of 2,2-dimethyl-2H-chromenes using Mn(III)salen complexes and dimethyldioxirane. This process yields optically active 2,2-dimethyl-3,4-epoxychromans, which are important in the synthesis of various pharmacologically active compounds (Adam et al., 1996).
Synthesis of Chromens and Chroman Derivatives
The compound is used in the synthesis of chromens and chroman derivatives. Studies focus on converting 2,2-dimethyl-3,4-epoxychroman into various chemically significant compounds, exploring different synthetic routes and their applications in chemical research (Anastasis & Brown, 1983).
Intramolecular Cyclization and Oxetane Formation
Research into the intramolecular cyclization of 3,4-epoxy alcohols, including derivatives of 2,2-dimethyl-3,4-epoxychroman, has been conducted. This cyclization process is important in understanding the chemical properties and reaction pathways of these compounds (MuraiAkio et al., 1977).
Asymmetric Total Synthesis
The asymmetric total synthesis of several 3,4-dihydroxy-2,2-dimethyl-chroman derivatives has been achieved using key steps like Sharpless asymmetric dihydroxylation and Jacobsen's catalytic asymmetric epoxidation. This research has potential applications in the synthesis of novel pharmaceutical compounds (Wang et al., 2004).
Asymmetric Epoxidation in Ionic Liquids
Research into the enantioselective epoxidation of 6-cyano-2,2-dimethylchromene catalyzed by the Jacobsen catalyst in ionic liquids has been conducted. This method offers insights into environmentally friendly and efficient synthetic routes for obtaining optically active compounds (Teixeira et al., 2010).
Eigenschaften
IUPAC Name |
2,2-dimethyl-1a,7b-dihydrooxireno[2,3-c]chromene-6-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-12(2)11-10(14-11)8-5-7(6-13)3-4-9(8)15-12/h3-5,10-11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYIWPLDKSWKGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C(O2)C3=C(O1)C=CC(=C3)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3,4-epoxy-6-cyanochroman | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

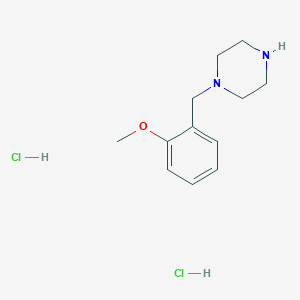
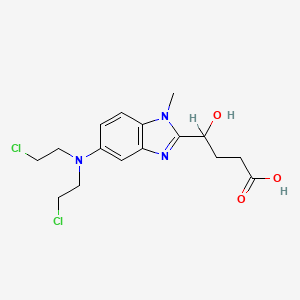
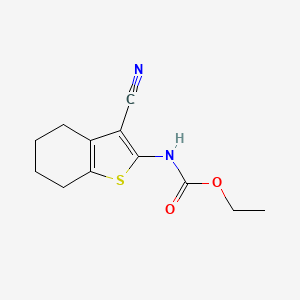
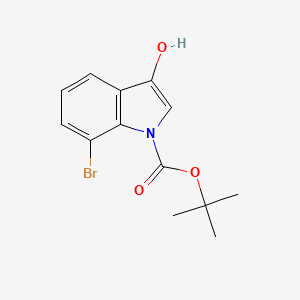
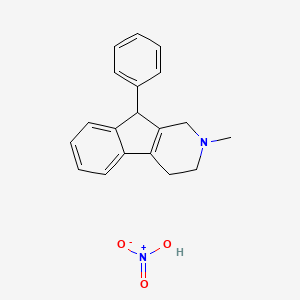
![7-Bromo-2H-benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide](/img/structure/B3319574.png)
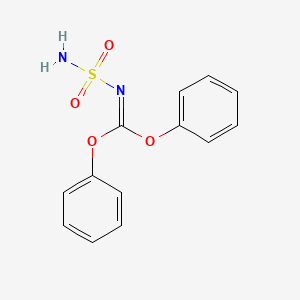

![(1R,3R,5R)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B3319597.png)
